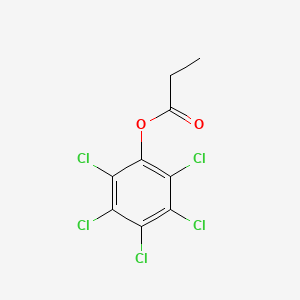
(2,3,4,5,6-Pentachlorophenyl) propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,4,5,6-Pentachlorophenyl) propanoate is a chemical compound with the molecular formula C9H5Cl5O2. It is a derivative of pentachlorophenol, where the phenol group is esterified with propanoic acid. This compound is known for its high stability and resistance to degradation, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-Pentachlorophenyl) propanoate typically involves the esterification of pentachlorophenol with propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
C6Cl5OH+CH3CH2COOH→C6Cl5OCOCH2CH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3,4,5,6-Pentachlorophenyl) propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of pentachlorobenzoic acid.
Reduction: Formation of pentachlorophenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,3,4,5,6-Pentachlorophenyl) propanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated phenols.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals due to its stability and effectiveness.
Wirkmechanismus
The mechanism of action of (2,3,4,5,6-Pentachlorophenyl) propanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can disrupt cellular processes by interfering with membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorophenol: A closely related compound used as a pesticide and disinfectant.
2,3,4,5,6-Pentachlorophenyl laurate: Another ester derivative with similar properties but different applications.
2,3,4,5,6-Pentachlorophenyl acetate: An ester with a shorter carbon chain, used in different industrial processes.
Uniqueness
(2,3,4,5,6-Pentachlorophenyl) propanoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its high stability and resistance to degradation make it particularly valuable in applications requiring long-lasting effects.
Eigenschaften
CAS-Nummer |
5435-61-0 |
|---|---|
Molekularformel |
C9H5Cl5O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentachlorophenyl) propanoate |
InChI |
InChI=1S/C9H5Cl5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H2,1H3 |
InChI-Schlüssel |
KYIQEQHXKAQJOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


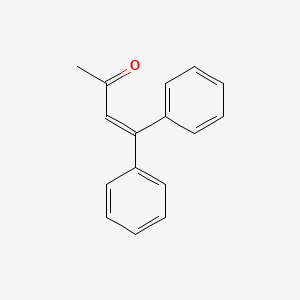

![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
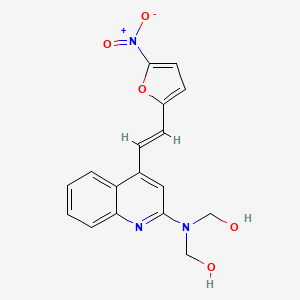
![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
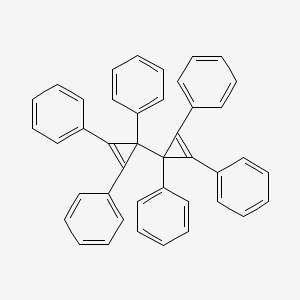
![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
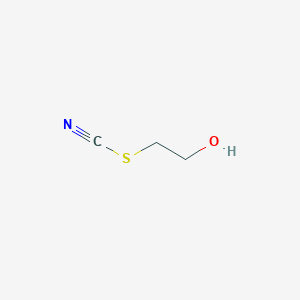
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)


